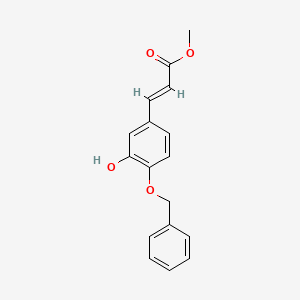

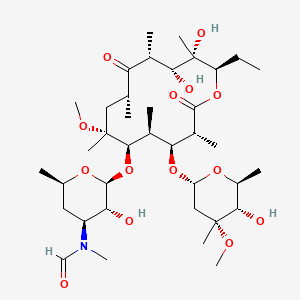

![molecular formula C6H7N3O2 B589553 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 126352-85-0](/img/structure/B589553.png)

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

説明

“2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a synthetic organic compound . Its structure consists of a pyrazole ring. The IUPAC name for this compound is 2,3-dihydro-1H-imidazo[1,2-b]pyrazole .

Synthesis Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with an ethyl group attached to the nitrogen atom and a carboxyl group connected to the carbon atom.Chemical Reactions Analysis

The mono-functionalized products of type 7 were submitted to a selective magnesiation at the 3-position using TMPMgCl·LiCl (8, 1.5 equiv., -20 °C, 2 h) in THF .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 109.13 . The storage temperature is recommended to be between 2-8°C, and it should be kept in a dark place .科学的研究の応用

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The structure of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid allows for the synthesis of compounds that can be potent against a range of microbial pathogens. For instance, modifications of this compound have shown antibacterial and antifungal activities, which are crucial in the development of new antibiotics and antifungal agents .

Anticancer Therapeutics

The imidazole ring is a common feature in many anticancer drugs. Derivatives of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid have been explored for their antiproliferative effects, particularly in the treatment of melanoma. Research has shown that certain modifications can lead to compounds that inhibit the growth of cancer cells, offering a promising approach for developing new cancer treatments .

Chemotherapeutic Efficacy

Studies have indicated that certain imidazole-pyrazole compounds can selectively inhibit the proliferation of tumor cells while sparing normal cells. This differential response is beneficial for maximizing chemotherapeutic efficacy, especially in scheduled chemotherapy with cycle-specific agents .

Anti-inflammatory and Analgesic Applications

The imidazole core is present in various anti-inflammatory and analgesic drugs. Derivatives of our compound of interest have the potential to be developed into medications that can alleviate pain and reduce inflammation, contributing to the treatment of conditions like arthritis .

Antiviral and Antiparasitic Agents

Imidazole-containing compounds have been reported to exhibit antiviral and antiparasitic activities. This makes the derivatives of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid candidates for the development of new drugs to combat viral infections and parasitic diseases .

Gastrointestinal Therapeutics

The imidazole ring is a key component in drugs used to treat gastrointestinal disorders, such as peptic ulcers. By modifying the 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid molecule, it may be possible to synthesize new compounds that can act as effective antiulcer agents .

作用機序

Target of Action

Imidazole derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

This suggests that 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid may interact with its targets in a similar manner, leading to changes in cellular function .

Biochemical Pathways

Given the potential inhibition of dna synthesis, it can be inferred that the compound may impact pathways related to cell proliferation and growth .

Pharmacokinetics

It’s worth noting that imidazole derivatives are generally highly soluble in water and other polar solvents, which could influence their bioavailability .

Result of Action

The compound has been shown to inhibit cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours, with a recovery detectable only after 36 hours, returning to pretherapy values by 72 hours . This differential response of normal versus tumor cells can be exploited to maximize chemotherapeutic efficacy in scheduled chemotherapy with cycle-specific agents .

Action Environment

It’s worth noting that the compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c, suggesting that light, moisture, and temperature could potentially affect its stability .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful. The hazard statements associated with it are H302, H315, H319, and H335, which suggest that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVUUXDFPPZZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665697 | |

| Record name | 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |

CAS RN |

126352-85-0 | |

| Record name | 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

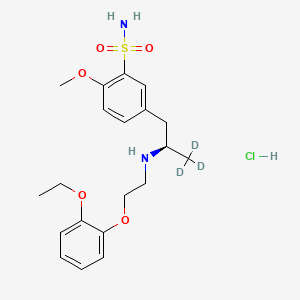

Q1: How does the imidazo-pyrazole derivative, 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide (4I), exhibit activity against melanoma cells, including those resistant to Vemurafenib?

A1: While the exact mechanism of action of 4I is still under investigation, the research indicates its potential to overcome Vemurafenib resistance in melanoma cells. The study demonstrated that 4I was 1.4 times more effective than Vemurafenib against melanoma cells with acquired resistance to the drug (MEOV PLX-R cells) []. This suggests that 4I might target a different pathway or mechanism in melanoma cells compared to Vemurafenib, potentially bypassing the resistance mechanism. Further research is needed to fully elucidate 4I's mechanism of action and its implications for overcoming drug resistance in melanoma.

Q2: What are the advantages of incorporating 4I into a hydrogel formulation for potential topical treatment of melanoma?

A2: The development of a hydrogel formulation containing 4I (R4HG-4I) shows promise for topical melanoma treatment. The chosen hydrogel utilizes a synthesized antibacterial resin (R4) with favorable properties such as high hydrophilicity, porosity (85%), and excellent swelling capability (552%) []. These features enable the hydrogel to achieve high equilibrium degrees of swelling (EDS) and equilibrium water content (EWC), facilitating sustained drug release. Moreover, the R4HG-4I formulation demonstrated shear-thinning Bingham pseudoplastic fluid behavior with low yield stress, ensuring easy spreadability for potential topical applications []. This approach offers a localized delivery method for 4I, potentially minimizing systemic exposure and side effects while enhancing its effectiveness against melanoma cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

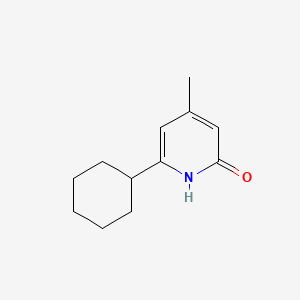

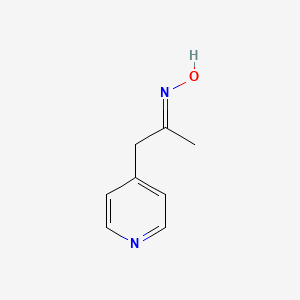

![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)

![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)